molecular formula C16H13NO3 B7471168 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one

4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one

Cat. No. B7471168
M. Wt: 267.28 g/mol
InChI Key: UFXWZKDQTHLGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one, also known as LY-294002, is a chemical compound that is commonly used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in the regulation of cell growth, survival, and metabolism, making it a target for the development of new drugs and therapies for a wide range of diseases, including cancer, diabetes, and cardiovascular disorders.

Mechanism of Action

4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one works by binding to the ATP-binding pocket of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of insulin signaling and glucose metabolism. It has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one is its specificity for PI3K, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to PI3K inhibitors, which could improve patient selection for clinical trials. Finally, the combination of PI3K inhibitors with other targeted therapies is an active area of investigation, with the potential to improve treatment outcomes in cancer and other diseases.

Synthesis Methods

The synthesis of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with 2-methylpyridine to form 2-(2-methylpyridin-4-yl)phenol. This intermediate is then reacted with 4-chloro-7-hydroxycoumarin in the presence of a base to yield 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one. The synthesis process has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.

Scientific Research Applications

4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been widely used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been used to investigate the role of PI3K in insulin signaling and glucose metabolism, providing insights into the pathogenesis of diabetes and potential therapeutic targets.

properties

IUPAC Name

4-methyl-7-(pyridin-2-ylmethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-8-16(18)20-15-9-13(5-6-14(11)15)19-10-12-4-2-3-7-17-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXWZKDQTHLGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.